4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid
Description
4-(Methoxycarbonyl)-2-oxabicycloheptane-1-carboxylic acid is a bicyclic compound featuring a 2-oxabicyclo[3.1.1]heptane core with a methoxycarbonyl group at position 4 and a carboxylic acid at position 1. This structure combines ester and carboxylic acid functionalities within a strained bicyclic framework, making it a valuable intermediate in pharmaceutical synthesis and materials science. Its unique geometry influences both reactivity and physicochemical properties, distinguishing it from related compounds .
Properties
Molecular Formula |
C9H12O5 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-methoxycarbonyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-13-7(10)6-4-14-9(8(11)12)2-5(6)3-9/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
LLRRMEKNMUIFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2(CC1C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reaction of tricyclo[4.1.0.02,7]heptane with specific reagents under controlled conditions. One common method includes the use of 1-(arenesulfonyl)-2-phenyldiazenes, which react with tricyclo[4.1.0.02,7]heptane through a radical mechanism to yield the desired bicyclo[3.1.1]heptane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This involves the replacement of one functional group with another, typically using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers
- 5-(Methoxycarbonyl)bicycloheptane-1-carboxylic acid (CAS 110371-28-3 ; 691843-39-7 ):
- Differs in the substitution pattern: the methoxycarbonyl group is at position 5 instead of 4.
- Steric and electronic effects vary due to proximity between the ester and carboxylic acid groups. The 4-substituted isomer (target compound) may exhibit reduced steric hindrance, enhancing stability in synthetic applications .
Substituent Variations
- 4-(Ethoxycarbonyl)-2-oxabicyclohexane-1-carboxylic acid (CAS 2230807-41-5 ): Ethoxycarbonyl substituent increases lipophilicity compared to methoxycarbonyl.
- 4-Methoxybicycloheptane-1-carboxylic acid (CAS 2275-26-5 ):
Bicyclic Framework Differences
- 4-(Methoxycarbonyl)bicycloheptane-1-carboxylic acid (CAS 15448-77-8 ): Bicyclo[2.2.1]heptane core imposes distinct steric constraints compared to the [3.1.1] system.
- Such modifications are critical in medicinal chemistry for optimizing target interactions .
Physicochemical Properties
Table 1: Key Properties of Selected Compounds
Pharmaceutical Relevance
Biological Activity
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, identified by its CAS number 2648945-89-3, is a bicyclic compound notable for its unique structural features, including a methoxycarbonyl group and an oxabicyclo moiety. This compound has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
- Molecular Formula : C9H12O5
- Molecular Weight : 200.2 g/mol
- Purity : Typically ≥ 95%
- CAS Number : 2648945-89-3
| Property | Value |
|---|---|
| Molecular Formula | C9H12O5 |
| Molecular Weight | 200.2 g/mol |
| Purity | ≥95% |
| CAS Number | 2648945-89-3 |
Synthesis
The synthesis of 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid can be performed through various methods, including formal [4 + 2] cycloaddition reactions facilitated by organocatalysis, which allows for enantioselective formation under mild conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxabicyclo structure may enhance binding affinity, influencing pathways involved in various biological processes .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
While specific case studies on 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid are sparse, related compounds have been investigated for their biological implications:
- A study on bicyclic derivatives indicated promising results in enzyme inhibition assays, suggesting a potential pathway for further exploration in drug development .
Comparative Analysis with Similar Compounds
The biological activity of 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other bicyclic compounds like camphor and α-santalol, which are known for their distinct biological activities:
| Compound | Biological Activity |
|---|---|
| 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid | Potential enzyme inhibitor; antimicrobial properties (needs further study) |
| Camphor | Analgesic; anti-inflammatory |
| α-Santalol | Antimicrobial; anti-inflammatory |
Future Directions
Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be crucial in determining its viability as a pharmaceutical candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
